molecular formula C9H12N2O2 B14306660 N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide CAS No. 113104-37-3

N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide

Cat. No.: B14306660
CAS No.: 113104-37-3
M. Wt: 180.20 g/mol
InChI Key: PZWXWCBEZCASJK-UHFFFAOYSA-N
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Description

N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide is a chemical compound that features a pyridine ring attached to a methylated amine oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide typically involves the oxidation of a precursor amine. One common method involves the use of hydrogen peroxide or other oxidizing agents to convert the amine to its corresponding N-oxide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced back to the corresponding amine.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction will regenerate the original amine.

Mechanism of Action

The mechanism by which N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets through binding interactions. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-oxo-N-[(pyridin-2-yl)methyl]ethan-1-amine N-oxide
  • N-Methyl-1-oxo-N-[(pyridin-4-yl)methyl]ethan-1-amine N-oxide
  • N-Methyl-1-oxo-N-[(quinolin-3-yl)methyl]ethan-1-amine N-oxide

Uniqueness

N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

CAS No.

113104-37-3

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N-methyl-1-oxo-N-(pyridin-3-ylmethyl)ethanamine oxide

InChI

InChI=1S/C9H12N2O2/c1-8(12)11(2,13)7-9-4-3-5-10-6-9/h3-6H,7H2,1-2H3

InChI Key

PZWXWCBEZCASJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[N+](C)(CC1=CN=CC=C1)[O-]

Origin of Product

United States

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